molecular formula C10H12Cl2N2O B3059703 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride CAS No. 1177345-96-8

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B3059703
CAS No.: 1177345-96-8
M. Wt: 247.12
InChI Key: IVCPWUZGCDFDMO-UHFFFAOYSA-N
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Description

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.13 g/mol . It is provided for Research Use Only and is not intended for diagnostic or therapeutic use. The compound features a pyrrolidin-2-one scaffold, a saturated ring system that is of significant interest in medicinal chemistry. Compared to flat aromatic structures, the three-dimensional, sp3-hybridized nature of the pyrrolidine ring can contribute to improved solubility and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug candidates, making it a versatile and valuable scaffold in drug discovery programs . This specific chloro-substituted derivative is part of a class of N-(4-chlorophenyl)-γ-amino acid derivatives that have been investigated for their promising biological activities. Scientific literature indicates that related compounds demonstrate in vitro anticancer activity , particularly against non-small cell lung carcinoma (NSCLC) cells. Some derivatives have been shown to exert their effects by inducing mitochondrial injury, leading to significant ROS production and inhibition of ATP synthesis, and can synergize with other chemotherapeutic agents to enhance cell death . Researchers can acquire this compound for their investigations, as it is available from various suppliers in quantities ranging from 250 mg to bulk sizes .

Properties

IUPAC Name

4-amino-1-(4-chlorophenyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCPWUZGCDFDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177345-96-8
Record name 2-Pyrrolidinone, 4-amino-1-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177345-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nitration-Reduction Sequence

Nitration of 1-(4-chlorophenyl)pyrrolidin-2-one at the 4-position using fuming nitric acid in sulfuric acid affords the nitro derivative. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine (Scheme 2):

$$
\text{1-(4-Chlorophenyl)pyrrolidin-2-one} \xrightarrow[\text{H₂SO₄}]{\text{HNO₃}} \text{4-Nitro-1-(4-chlorophenyl)pyrrolidin-2-one} \xrightarrow{\text{H₂, Pd/C}} \text{4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one} \quad (85\% \text{ yield})
$$

Direct Nucleophilic Substitution

Bromination of the pyrrolidinone at C4 using N-bromosuccinimide (NBS) followed by treatment with aqueous ammonia introduces the amino group:

$$
\text{1-(4-Chlorophenyl)pyrrolidin-2-one} \xrightarrow{\text{NBS}} \text{4-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one} \xrightarrow{\text{NH₃}} \text{4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one} \quad (68\% \text{ yield})
$$

Hydrochloride Salt Formation

The free base is dissolved in ethanol, and gaseous HCl is bubbled through the solution until precipitation is complete. Recrystallization from ethanol-diethyl ether yields the hydrochloride salt with >95% purity:

$$
\text{4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one} + \text{HCl} \rightarrow \text{4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride} \quad (95\% \text{ yield})
$$

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation + Nitration-Reduction Direct Substitution
Overall Yield 64% 52%
Reaction Time 18 hours 24 hours
Purity 98% 92%
Scalability High Moderate
Key Advantage High regioselectivity Avoids nitration

The nitration-reduction route offers superior yield and scalability, whereas direct substitution avoids hazardous nitration agents.

Recent Advancements and Optimization

  • Microwave-Assisted Synthesis : Reducing cyclocondensation time from 12 hours to 30 minutes with comparable yields (72%).
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution to isolate enantiomerically pure isomers (ee >99%).
  • Green Chemistry Approaches : Using ionic liquids as recyclable solvents for cyclocondensation, achieving 80% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Complexes

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride is utilized in the synthesis of various coordination complexes, particularly those involving Schiff base ligands. These complexes are essential in catalysis and materials science due to their unique electronic properties and reactivity profiles.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmacological agent. Studies have shown that it interacts with various biological targets, suggesting its utility in drug development for conditions such as cancer and neurodegenerative diseases. Its binding affinity to protein kinase B (AKT) has been particularly noted, indicating potential applications in cancer therapy .

Biochemical Studies

Research involving this compound includes interaction studies that elucidate its mechanism of action at the molecular level. Such studies are critical for understanding how this compound can be optimized for therapeutic use, including modifications to enhance efficacy and reduce side effects.

Case Study 1: Cancer Therapeutics

A study investigated the effects of this compound on tumor cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent. Further research is needed to explore its mechanisms and optimize dosing regimens.

Case Study 2: Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound in models of neurodegeneration. Preliminary findings suggest that it may mitigate oxidative stress and inflammation, providing a basis for further investigation into its use for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Data Table

Compound Name Phenyl Substituent Nitrogen Substituent Molecular Formula Molecular Weight (g/mol) CAS No.
4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one Hydrochloride (Target) 4-Cl None (H) C₁₀H₁₁Cl₂N₂O 245.13 -
4-Amino-5-(4-fluorophenyl)-1-methyl-2-pyrrolidinone Hydrochloride 4-F Methyl C₁₁H₁₄ClFN₂O 244.69 -
4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one Hydrochloride 2-OCH₃ None (H) C₁₁H₁₃ClN₂O₂ 264.69 924866-05-7
4-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one Hydrochloride 3,4-diCl None (H) C₁₀H₁₀Cl₃N₂O 279.56 -
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one Hydrochloride 4-OCH₃ None (H) C₁₁H₁₃ClN₂O₂ 264.69 1011357-93-9
4-Amino-1-benzylpyrrolidin-2-one Hydrochloride Benzyl (no halogen) None (H) C₁₁H₁₅ClN₂O 226.70 478832-05-2
4-Amino-5-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-2-one HCl 4-Cl, 3-F 2-Methoxyethyl C₁₃H₁₇Cl₂FN₂O₂ 323.19 1461706-93-3

Key Research Findings

  • Electron-Withdrawing vs. Donating Groups : Chlorine (Cl) and fluorine (F) substituents increase electrophilicity, enhancing interactions with electron-rich biological targets. Methoxy (OCH₃) groups improve solubility but may reduce bioavailability due to higher polarity .
  • Lipophilicity : Dichlorophenyl and benzyl analogs show higher logP values, suggesting better membrane permeability but possible toxicity concerns .
  • Salt Forms : Hydrochloride salts universally improve aqueous solubility, critical for in vivo applications .

Biological Activity

4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₂ClN₂O·HCl, with a molecular weight of approximately 247.12 g/mol. The compound features an amino group and a chlorophenyl moiety attached to a pyrrolidinone core, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₂ClN₂O·HCl
Molecular Weight247.12 g/mol
SolubilitySoluble in water
Chemical ClassificationPyrrolidinone derivative

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, particularly Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Data:

CompoundMIC (μg/mL)Target Organism
4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one3.125 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

These results suggest that the compound could serve as a potential therapeutic agent against resistant bacterial strains.

Anticancer Activity

The anticancer properties of this compound have also been explored, with preliminary studies indicating cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes and pathways critical for cancer cell survival.

Case Studies:

  • Study on Cancer Cell Lines: A study evaluated the cytotoxicity of this compound on several cancer cell lines, including breast and prostate cancer cells. Results indicated an IC50 value in the low micromolar range, suggesting significant potential for further development as an anticancer agent.
  • Mechanistic Insights: The compound's mechanism of action may involve apoptosis induction through the activation of caspase pathways, although further research is required to elucidate the precise molecular targets involved.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Studies indicate that the compound has moderate absorption characteristics with variable bioavailability depending on the route of administration.

Pharmacokinetic Data:

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng/mL*h)
NMRI MicePO10330.55700
NMRI MiceIP108300.2566,000

These data suggest that intraperitoneal administration may yield higher systemic exposure compared to oral administration, which is critical for maximizing therapeutic efficacy.

Q & A

Q. How to resolve contradictions in crystallographic data for hydrochloride salts?

  • Methodological Answer:
  • Compare XRPD patterns (e.g., 2θ angles and intensities) with simulated data from single-crystal structures.
  • Use Rietveld refinement to account for preferred orientation or amorphous content in bulk samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride

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